molecular formula C23H23FN4O3 B10993752 N-[4-(acetylamino)phenyl]-4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide

N-[4-(acetylamino)phenyl]-4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide

Cat. No.: B10993752
M. Wt: 422.5 g/mol
InChI Key: CFKMNKGRKJRKBM-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines an acetylamino group, a fluorinated tetrahydropyridoindole core, and a butanamide moiety, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)phenyl]-4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide typically involves multiple steps:

    Formation of the Tetrahydropyridoindole Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the indole ring system. Fluorination can be introduced via electrophilic fluorination reagents such as Selectfluor.

    Attachment of the Acetylamino Group: The acetylamino group can be introduced through acylation reactions, typically using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

    Formation of the Butanamide Moiety: This involves the coupling of the indole derivative with a butanoyl chloride or a similar reagent under conditions that promote amide bond formation, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols using reagents like lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Introduction of nitro or halogen groups on the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, N-[4-(acetylamino)phenyl]-4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its fluorinated indole core makes it a useful probe in fluorescence-based assays.

Medicine

In medicine, the compound’s potential pharmacological properties can be explored. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the fields of oncology and neurology.

Industry

In industry, the compound can be used in the development of new materials with specific properties, such as fluorescence or binding affinity, which can be applied in sensors or diagnostic tools.

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated indole core can interact with hydrophobic pockets in proteins, while the acetylamino and butanamide groups can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(acetylamino)phenyl]-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide: Lacks the fluorine atom, which can significantly alter its chemical and biological properties.

    N-[4-(acetylamino)phenyl]-4-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide: Contains a chlorine atom instead of fluorine, which can affect its reactivity and interaction with biological targets.

Uniqueness

The presence of the fluorine atom in N-[4-(acetylamino)phenyl]-4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide makes it unique compared to its analogs. Fluorine can enhance the compound’s metabolic stability, alter its electronic properties, and improve its binding affinity to biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C23H23FN4O3

Molecular Weight

422.5 g/mol

IUPAC Name

N-(4-acetamidophenyl)-4-(8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-4-oxobutanamide

InChI

InChI=1S/C23H23FN4O3/c1-14(29)25-16-3-5-17(6-4-16)26-22(30)8-9-23(31)28-11-10-21-19(13-28)18-12-15(24)2-7-20(18)27-21/h2-7,12,27H,8-11,13H2,1H3,(H,25,29)(H,26,30)

InChI Key

CFKMNKGRKJRKBM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CCC(=O)N2CCC3=C(C2)C4=C(N3)C=CC(=C4)F

Origin of Product

United States

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